molecular formula C6H13I B7976347 1-Iodo-4-methylpentane CAS No. 6196-80-1

1-Iodo-4-methylpentane

Cat. No.: B7976347
CAS No.: 6196-80-1
M. Wt: 212.07 g/mol
InChI Key: KHNRCDHEOHOYFY-UHFFFAOYSA-N
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Description

1-Iodo-4-methylpentane is an organic compound with the molecular formula C6H13I. It belongs to the class of alkyl halides, specifically iodides, where an iodine atom is bonded to a carbon atom in the pentane chain. This compound is used in various chemical reactions and has applications in scientific research and industry .

Preparation Methods

1-Iodo-4-methylpentane can be synthesized through several methods. One common synthetic route involves the halogenation of 4-methylpentane using iodine. The reaction typically requires a catalyst and specific reaction conditions to ensure the selective formation of the iodo compound. Industrial production methods may involve large-scale halogenation processes with optimized conditions to maximize yield and purity .

Chemical Reactions Analysis

1-Iodo-4-methylpentane undergoes various chemical reactions, including:

Scientific Research Applications

1-Iodo-4-methylpentane is utilized in various scientific research applications:

Mechanism of Action

The mechanism of action of 1-iodo-4-methylpentane in chemical reactions involves the cleavage of the carbon-iodine bond. This bond is polarized, with the carbon atom bearing a partial positive charge and the iodine atom a partial negative charge. This polarization makes the carbon atom susceptible to nucleophilic attack, facilitating substitution and elimination reactions .

Comparison with Similar Compounds

1-Iodo-4-methylpentane can be compared to other alkyl halides, such as:

    1-Bromo-4-methylpentane: Similar in structure but with a bromine atom instead of iodine. It has different reactivity due to the bond strength and polarity differences.

    1-Chloro-4-methylpentane: Contains a chlorine atom, making it less reactive than the iodo compound due to the stronger carbon-chlorine bond.

    4-Methyl-1-pentene: An alkene formed from the elimination reaction of this compound.

This compound stands out due to the relatively weak carbon-iodine bond, making it highly reactive in substitution and elimination reactions compared to its bromo and chloro counterparts.

Properties

IUPAC Name

1-iodo-4-methylpentane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13I/c1-6(2)4-3-5-7/h6H,3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHNRCDHEOHOYFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCI
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13I
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00335844
Record name 1-iodo-4-methylpentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00335844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6196-80-1
Record name 1-iodo-4-methylpentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00335844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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